molecular formula C10H14FNO B13049872 (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13049872
M. Wt: 183.22 g/mol
InChI Key: GHBOXTGMSHFFIG-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral β-amino alcohol derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.

The stereochemistry at the 1S and 2R positions (common in related compounds) is critical for receptor binding and metabolic stability. Such molecules often exhibit activity at α- and β-adrenoceptors, making them candidates for cardiovascular or neurological therapeutics .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

GHBOXTGMSHFFIG-OMNKOJBGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(C)O)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Chiral Propanol Backbone Formation

The synthesis typically begins with the formation of the chiral propanol backbone, which can be achieved through:

  • Asymmetric Reduction of Ketones or Imines:
    Starting from a ketone or imine precursor bearing the 5-fluoro-2-methylphenyl substituent, asymmetric reduction using chiral catalysts (e.g., chiral transition metal complexes or organocatalysts) produces the chiral amino alcohol. This method allows for control of stereochemistry, favoring the (1S) enantiomer.

  • Reductive Amination:
    A common approach involves the reductive amination of the corresponding aldehyde or ketone with ammonia or amine sources under chiral catalytic conditions. This approach is favored for its operational simplicity and stereoselectivity.

Nitroalkene Intermediate Route

An alternative synthetic route involves:

  • Formation of Nitroalkene Intermediate:
    Reacting 5-fluoro-2-methylbenzaldehyde with nitromethane yields a nitroalkene intermediate.

  • Reduction of Nitroalkene:
    The nitro group is then reduced to the amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This step converts the nitroalkene to the amino alcohol with retention of stereochemistry when appropriate chiral catalysts or conditions are employed.

Catalytic Hydrogenation in Industrial Settings

  • Continuous flow reactors and catalytic hydrogenation are employed industrially to optimize yield and purity.
  • Catalysts like Pd/C or Raney Nickel under hydrogen pressure reduce intermediates efficiently.
  • Reaction parameters such as temperature, pressure, and solvent choice (e.g., ethanol, tetrahydrofuran) are optimized to enhance stereoselectivity and minimize side reactions.

Reaction Conditions and Their Influence

Parameter Typical Conditions Effect on Product
Temperature 0–25 °C (reductive amination) Lower temps favor stereoselectivity
Solvent Ethanol, THF THF improves solubility and reduces side products
Catalyst Chiral transition metal complexes Controls enantiomeric excess (ee)
Reducing Agent LiAlH4, Pd/C + H2 Efficient reduction of nitro or imine groups
Reaction Time Several hours to overnight Longer times increase conversion but risk side reactions

Reaction conditions are critical to achieving high enantiomeric purity and yield. For example, using tetrahydrofuran (THF) as solvent can enhance intermediate solubility and reduce byproduct formation compared to ethanol.

Analytical and Monitoring Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Asymmetric Reduction Ketone or imine with 5-fluoro-2-methylphenyl Chiral catalysts (e.g., Rh, Ru complexes) High stereoselectivity Requires expensive chiral catalysts
Reductive Amination Aldehyde or ketone Ammonia/amine, reducing agent Operational simplicity May require optimization for ee
Nitroalkene Route 5-fluoro-2-methylbenzaldehyde + nitromethane LiAlH4, Pd/C + H2 Scalable, well-studied Multi-step, sensitive to conditions
Catalytic Hydrogenation Nitroalkene or imine intermediates Pd/C, Raney Nickel + H2 Industrial scalability Requires pressure equipment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of amides, sulfonamides, and other derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL with three analogs from the evidence:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
This compound (Target) 5-Fluoro, 2-methyl C10H14FNO 183.23* Fluorine enhances electronegativity; methyl improves lipophilicity.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(Trifluoromethylthio) C10H12F3NOS 251.27 Bulkier trifluoromethylthio group increases steric hindrance and lipophilicity.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Bromo, 5-methyl C10H14BrNO 244.13 Bromine adds polarizability; may reduce metabolic stability.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Chloro, 4-(trifluoromethyl) C10H11ClF3NO 253.65 Chloro and trifluoromethyl groups enhance electron-withdrawing effects.

*Calculated based on molecular formula.

Key Observations:
  • Steric Factors : The trifluoromethylthio group () creates significant steric bulk, which may reduce binding affinity to compact receptor pockets compared to the target’s smaller substituents.
  • Lipophilicity : Bromine () and trifluoromethyl () increase lipophilicity (logP), influencing membrane permeability and bioavailability.

Biological Activity

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL, also referred to as CAS 862594-16-9, is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C10_{10}H14_{14}FNO, with a molecular weight of approximately 183.23 g/mol. Its structure features a secondary alcohol and an amino group attached to a propan-2-ol backbone, with a fluorinated aromatic ring that enhances its lipophilicity and biological interactions.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors. Its ability to modulate signaling pathways involved in neurotransmission suggests potential applications in treating neurological disorders. Specifically, it has been studied for its effects on dopamine receptors, particularly the D3 receptor.

Interaction with Dopamine Receptors

A study highlighted the compound's selectivity for the D3 dopamine receptor (D3R). It was shown to promote β-arrestin translocation and G protein activation, indicating strong agonistic activity at this receptor while lacking significant activity at other dopamine receptor subtypes . This selectivity may provide insights into developing targeted therapies for neuropsychiatric disorders.

Biological Activity Overview

Activity Description
Dopamine Receptor Agonism Potent agonist at D3R; promotes signaling pathways associated with neuroprotection.
Neuroprotective Effects Potential to protect dopaminergic neurons from degeneration, indicating relevance in neurodegenerative disease research .
Modulation of Neurotransmission Interacts with neurotransmitter systems, which may help in treating conditions like depression and anxiety.

Neurological Applications

In a series of studies focusing on neurological disorders, this compound demonstrated promising results in modulating neurotransmitter activity. For instance, it has been investigated as a potential treatment for conditions such as major depressive disorder and anxiety disorders due to its ability to enhance dopaminergic signaling .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Variations in stereochemistry and substitution patterns have led to the development of several analogs, each exhibiting unique biological profiles. For example:

Compound Name CAS Number Biological Activity
(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL1336833-98-7Investigated for similar neuropharmacological effects
4-Fluoro-2-methylbenzylamineNot specifiedIncreased reactivity; lacks hydroxyl group

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